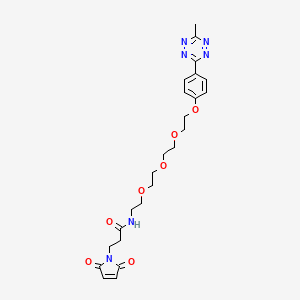

Methyltetrazine-PEG4-Maleimide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyltetrazine-PEG4-Maleimide is a versatile chemical compound widely used in bioconjugation and bioorthogonal chemistry. It consists of a methyltetrazine moiety, a polyethylene glycol (PEG) spacer, and a maleimide group. The methyltetrazine moiety is known for its ability to undergo rapid and selective reactions with strained alkenes, while the maleimide group reacts efficiently with thiols to form stable thioether bonds. The PEG spacer enhances the compound’s solubility and reduces steric hindrance, making it suitable for various biological applications .

准备方法

Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-Maleimide can be synthesized through a multi-step process involving the functionalization of methyltetrazine and maleimide with a PEG linker. The general synthetic route includes:

Synthesis of Methyltetrazine: Methyltetrazine is synthesized by reacting hydrazine with a suitable nitrile compound under acidic conditions.

PEGylation: The synthesized methyltetrazine is then reacted with a PEG derivative to introduce the PEG spacer.

Maleimide Functionalization: Finally, the PEGylated methyltetrazine is reacted with maleimide to obtain this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions: Methyltetrazine-PEG4-Maleimide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The methyltetrazine moiety reacts with strained alkenes (e.g., trans-cyclooctene) via inverse electron demand Diels-Alder reactions to form stable covalent bonds.

Thiol-Maleimide Reactions: The maleimide group reacts predominantly with free thiols at pH 6.5-7.5, forming stable thioether bonds

Common Reagents and Conditions:

Click Chemistry Reactions: Common reagents include strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene.

Thiol-Maleimide Reactions: Common reagents include thiol-containing molecules such as cysteine residues in proteins. .

Major Products:

Click Chemistry Reactions: The major products are stable covalent adducts formed between methyltetrazine and strained alkenes.

Thiol-Maleimide Reactions: The major products are stable thioether bonds formed between maleimide and thiols

科学研究应用

Bioconjugation

Methyltetrazine-PEG4-Maleimide serves as a potent linker for attaching biomolecules such as proteins and antibodies to various surfaces or other molecules. This capability enhances targeted delivery in drug development. The maleimide group reacts specifically with thiols to form stable thioether bonds, making it ideal for creating conjugates that maintain biological activity .

Case Study: Antibody Conjugation

In a study involving the conjugation of a single-domain antibody fragment to this compound, researchers demonstrated complete conversion of the antibody to its conjugate using size-exclusion high-performance liquid chromatography (SE-HPLC) and mass spectrometry. This method showcased the compound's efficacy in creating stable and functional bioconjugates suitable for therapeutic applications .

Imaging Applications

The compound's unique properties make it ideal for use in imaging techniques such as positron emission tomography (PET). Its incorporation into imaging agents allows researchers to visualize biological processes in real-time, which is crucial for cancer research and diagnostics.

Case Study: PET Imaging

A study utilized this compound for labeling an anti-HER2 single-domain antibody fragment with fluorine-18 for PET imaging. Results indicated that the labeled agent demonstrated rapid accumulation in tumor xenografts, suggesting its potential for effective imaging in clinical settings .

Therapeutic Development

This compound plays a significant role in developing targeted therapies, particularly in oncology. By enabling precise drug delivery to tumor sites, it improves treatment efficacy while minimizing side effects.

Application Example

In preclinical models, this compound was used to develop PROTAC (PROteolysis TArgeting Chimera) linkers that target specific proteins for degradation. This approach has shown promise in selectively eliminating cancer cells while sparing healthy tissues .

Diagnostics

The compound is instrumental in creating diagnostic agents that selectively bind to specific biomarkers. This property facilitates early disease detection and monitoring.

Diagnostic Application

Research has demonstrated the use of this compound in developing agents for detecting prostate cancer biomarkers. The conjugated agents exhibited high specificity and sensitivity, highlighting their potential utility in clinical diagnostics .

作用机制

The mechanism of action of Methyltetrazine-PEG4-Maleimide involves two key reactions:

Methyltetrazine Moiety: The methyltetrazine moiety undergoes rapid and selective inverse electron demand Diels-Alder reactions with strained alkenes, forming stable covalent bonds.

Maleimide Group: The maleimide group reacts with free thiols to form stable thioether bonds. .

相似化合物的比较

Methyltetrazine-PEG4-Maleimide is unique due to its combination of methyltetrazine, PEG spacer, and maleimide functionalities. Similar compounds include:

Methyltetrazine-PEG3-Maleimide: Similar structure but with a shorter PEG spacer.

Methyltetrazine-NHS Ester: Contains a methyltetrazine moiety but with an NHS ester group instead of maleimide.

Tetrazine-PEG4-Maleimide: Similar compound but without the methyl group on the tetrazine moiety.

These compounds share similar reactivity but differ in their spacer length, functional groups, and specific applications .

生物活性

Methyltetrazine-PEG4-Maleimide is a synthetic compound that combines a methyltetrazine moiety with a polyethylene glycol (PEG) spacer and a maleimide functional group. This compound is notable for its applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and targeted therapies. Its unique structure allows for efficient reactions with thiol-containing biomolecules, enhancing its utility in various biological applications.

- Molecular Formula : C24H30N6O7

- Molecular Weight : 514.5 g/mol

- CAS Number : 1802908-02-6

- Purity : ≥95%

- Storage Conditions : -20°C

The presence of the PEG spacer significantly increases the solubility of the compound in aqueous environments, which is crucial for biological applications. The maleimide group facilitates the formation of stable thioether bonds with thiols, making it an ideal candidate for conjugation reactions.

This compound operates primarily through the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction occurs between the methyltetrazine moiety and trans-cyclooctene (TCO)-modified biomolecules, allowing for rapid and selective bioconjugation without the need for metal catalysts. This property is particularly beneficial in therapeutic contexts where precise targeting is required.

Biological Applications

- Antibody-Drug Conjugates (ADCs) :

- Targeted Therapy Development :

- Bioconjugation Techniques :

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound in biological research:

- Study on ADCs : A research article demonstrated that ADCs utilizing this compound exhibited improved pharmacokinetics and reduced immunogenicity compared to traditional linkers. The study found that these ADCs could effectively target tumor cells while sparing normal tissues, leading to enhanced therapeutic indices .

- Imaging Applications : Another study explored the use of Methyltetrazine-based conjugates in imaging applications. The researchers reported successful labeling of antibodies with fluorescent tags via this linker, allowing for real-time tracking of immune responses in vivo .

Comparative Analysis

| Feature | This compound | Traditional Linkers |

|---|---|---|

| Solubility | High due to PEG spacer | Variable |

| Reactivity | Fast iEDDA reaction | Slower, often requires catalysts |

| Stability | High stability | Variable |

| Application Scope | ADCs, targeted therapies | General bioconjugation |

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O7/c1-18-26-28-24(29-27-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-9-25-21(31)8-10-30-22(32)6-7-23(30)33/h2-7H,8-17H2,1H3,(H,25,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUPJJPNNSKGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。